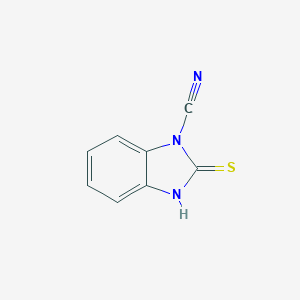

2-Mercapto-1-benzimidazolecarbonitrile

説明

Structure

3D Structure

特性

CAS番号 |

196197-57-6 |

|---|---|

分子式 |

C8H5N3S |

分子量 |

175.21 g/mol |

IUPAC名 |

2-sulfanylidene-3H-benzimidazole-1-carbonitrile |

InChI |

InChI=1S/C8H5N3S/c9-5-11-7-4-2-1-3-6(7)10-8(11)12/h1-4H,(H,10,12) |

InChIキー |

QEIOGGBFYIYOPY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=S)N2C#N |

正規SMILES |

C1=CC=C2C(=C1)NC(=S)N2C#N |

同義語 |

1H-Benzimidazole-1-carbonitrile,2,3-dihydro-2-thioxo-(9CI) |

製品の起源 |

United States |

Synthetic Methodologies and Strategies for 2 Mercapto 1 Benzimidazolecarbonitrile

Foundational Approaches to Benzimidazole (B57391) Core Synthesis

The construction of the benzimidazole scaffold is a cornerstone of this synthesis. Several reliable methods have been established, each with its own set of advantages and applications.

Cyclization Reactions Involving o-Phenylenediamines

A prevalent and versatile method for constructing the benzimidazole ring system is the cyclization of o-phenylenediamines with various one-carbon synthons. acs.orgacs.org This approach is widely utilized due to the ready availability of diverse o-phenylenediamine (B120857) precursors. The reaction typically involves the condensation of the diamine with reagents such as aldehydes, carboxylic acids, or their derivatives. rsc.orgresearchgate.netyoutube.com For instance, the reaction of an o-phenylenediamine with formic acid is a classic method to produce the parent benzimidazole. youtube.com The use of different aldehydes or carboxylic acids allows for the introduction of various substituents at the 2-position of the benzimidazole ring. researchgate.net

More contemporary methods have focused on greener and more efficient reaction conditions. For example, d-glucose (B1605176) has been effectively used as a renewable C1 synthon for the oxidative cyclization of o-phenylenediamines to form benzimidazoles in water, offering high yields and broad functional group tolerance. acs.orgacs.org Another approach involves the use of ammonium (B1175870) chloride as an eco-friendly catalyst for the one-pot synthesis of monosubstituted benzimidazoles from the coupling of o-phenylenediamines and aldehydes in ethanol.

Application of Carbon Disulfide and Xanthate Intermediates

Carbon disulfide serves as a key reagent for the synthesis of 2-mercaptobenzimidazoles, which are direct precursors to the target molecule. The reaction of o-phenylenediamine with carbon disulfide, typically in the presence of a base like potassium hydroxide (B78521) and in a solvent such as ethanol, leads to the formation of 2-mercaptobenzimidazole (B194830). rdd.edu.iqijptjournal.comacs.org This reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then cyclizes to form the benzimidazole-2-thione. nih.gov The reaction conditions can be optimized, for instance, by using an autoclave to carry out the reaction at elevated temperature and pressure, leading to good yields and high purity of the product. rdd.edu.iq

Transition Metal-Catalyzed Cyclization Processes

Transition metal catalysis has emerged as a powerful tool for the synthesis of benzimidazoles, offering high efficiency and selectivity. rsc.org Catalysts based on copper, palladium, iron, and nickel have been successfully employed. rsc.orgresearchgate.netnih.govnih.govresearchgate.net These reactions often proceed via C-N bond formation through cross-coupling reactions or direct C-H activation. rsc.org

For example, copper-catalyzed intramolecular C-H activation of N-arylamidines is an effective strategy. rsc.org Similarly, palladium catalysts can be used for the cyclization of o-bromoarylamines with nitriles under mild, ligand-free conditions. rsc.org Iron-catalyzed dehydrogenative coupling of primary alcohols with aromatic diamines also provides a route to 1,2-disubstituted benzimidazoles. researchgate.net These methods often exhibit high tolerance for various functional groups and allow for the construction of structurally diverse benzimidazole derivatives. rsc.org

Installation of the Mercapto Moiety

Once the benzimidazole core is established, the next critical step is the introduction of the mercapto group. This can be achieved through direct thiolation or by using a precursor that already contains the sulfur functionality.

Direct Thiolation Methods

Direct thiolation of a pre-formed benzimidazole ring is a less common approach for the synthesis of 2-mercaptobenzimidazoles. More frequently, the mercapto group is incorporated during the cyclization step, as discussed in the context of using carbon disulfide.

Precursor-Based Mercapto Introduction (e.g., from 2-mercaptobenzimidazole)

The most straightforward and widely used method for obtaining 2-Mercapto-1-benzimidazolecarbonitrile involves starting with 2-mercaptobenzimidazole as a precursor. rdd.edu.iqnih.govorientjchem.orgprimescholars.comresearchgate.netijmrhs.comnih.gov This commercially available or readily synthesized compound provides the necessary benzimidazole-2-thione scaffold. The subsequent key transformation is the introduction of the carbonitrile group at the N1 position.

The synthesis of 2-mercaptobenzimidazole itself is typically achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base. rdd.edu.iqijptjournal.com Various modifications of this procedure exist to improve yield and purity. orientjchem.org Once 2-mercaptobenzimidazole is obtained, the N-cyanation can be performed. While the direct cyanation of the N1 position of 2-mercaptobenzimidazole to yield this compound is a specific transformation, the literature more broadly describes various N-alkylation and N-acylation reactions on the 2-mercaptobenzimidazole scaffold. ijptjournal.comnih.govresearchgate.netijmrhs.com These reactions demonstrate the reactivity of the nitrogen atoms in the benzimidazole ring, which can be selectively functionalized under appropriate conditions. For instance, alkylation can be carried out using alkyl halides in the presence of a base. nih.govijmrhs.com

| Starting Material | Reagent(s) | Product | Reference(s) |

| o-Phenylenediamine | Carbon disulfide, Potassium hydroxide, Ethanol | 2-Mercaptobenzimidazole | rdd.edu.iq, ijptjournal.com |

| o-Phenylenediamine | Aldehydes, Ammonium chloride, Ethanol | Monosubstituted benzimidazoles | |

| o-Phenylenediamine | d-Glucose, Water | Benzimidazoles | acs.org, acs.org |

| o-Bromoarylamine | Nitriles, Copper catalyst | Benzimidazoles | rsc.org |

| 2-Mercaptobenzimidazole | Alkyl halides, Base | N-alkylated-2-mercaptobenzimidazoles | nih.gov, ijmrhs.com |

| 2-Mercaptobenzimidazole | Acetyl chloride, Acetone, Potassium carbonate | S-acylated-2-mercaptobenzimidazole | ijptjournal.com |

Introduction of the Carbonitrile Group

The incorporation of a carbonitrile (cyano) group at the N-1 position of the 2-mercaptobenzimidazole core is a critical transformation that defines the target molecule. This functionalization can be achieved through direct cyanation of the pre-formed heterocyclic nucleus.

Strategies for Nitrile Functionalization

The direct attachment of a cyano group to the nitrogen atom of the benzimidazole ring is a key strategy. Research on the reaction of imidazoles with cyanogen (B1215507) bromide provides significant insight into this transformation. Studies have shown that imidazoles containing an N-H bond react with cyanogen bromide to yield N-cyano derivatives. publish.csiro.au In contrast, imidazoles that are already substituted at the nitrogen (N-alkyl) tend to undergo bromination at the C2 position. publish.csiro.au

This reactivity pattern suggests a direct and effective method for the synthesis of this compound. By treating the 2-mercaptobenzimidazole precursor, which possesses an N-H bond, with cyanogen bromide, selective N-cyanation is the expected outcome. The reaction likely proceeds via the nucleophilic attack of the imidazole (B134444) nitrogen onto the electrophilic carbon of cyanogen bromide, followed by the elimination of hydrogen bromide.

Another approach involves the use of 1-cyanoimidazole as a mild and efficient electrophilic cyanating agent. acs.org 1-Cyanoimidazole can be synthesized by reacting imidazole with cyanogen bromide. acs.org This reagent can then transfer the cyano group to various nucleophiles, including amines, suggesting its potential applicability for the N-cyanation of 2-mercaptobenzimidazole in an addition-elimination process. acs.org

Table 1: Reagents for N-Cyanation of Imidazole Scaffolds

| Cyanating Agent | Substrate | Reaction Type | Reference |

|---|---|---|---|

| Cyanogen Bromide (BrCN) | N-H Imidazoles/Benzimidazoles | Electrophilic N-Cyanation | publish.csiro.au |

| 1-Cyanoimidazole | Amines and other nucleophiles | Electrophilic Cyano Group Transfer | acs.org |

| N-Chlorosuccinimide / Zn(CN)₂ | Primary/Secondary Amines | Oxidative N-Cyanation | organic-chemistry.org |

Ring-Opening Reactions of Heterocycles Yielding Nitriles (e.g., dithiazole ring opening)

Ring-opening reactions of specific heterocycles can serve as an alternative source of nitrile functionalities. The thermolysis of 1,4,2-dithiazol-5-ones is a notable example. When these compounds are heated, they can fragment to expel carbon oxysulfide, generating a transient nitrile sulfide (B99878) intermediate (R-C≡N⁺S⁻). arkat-usa.org While these nitrile sulfides are often trapped in cycloaddition reactions, they can also decompose, leading to the formation of nitriles and elemental sulfur as by-products. arkat-usa.org This decomposition pathway represents a ring-opening process that ultimately yields a nitrile.

Although this method does not directly produce this compound, it illustrates a valid synthetic principle where a heterocyclic precursor undergoes fragmentation to generate the desired nitrile functional group. The successful application of this strategy to the target molecule would require the design of a suitable dithiazole precursor that incorporates the benzimidazole moiety.

Advanced Synthetic Techniques

Modern synthetic chemistry employs various techniques to improve reaction efficiency, reduce reaction times, and enhance product yields. These advanced methods are applicable to the synthesis of complex heterocyclic systems like this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.orgmdpi.com The application of microwave irradiation can be particularly effective for the synthesis of benzimidazole derivatives. mdpi.commdpi.com

A plausible microwave-assisted protocol for this compound could involve a two-step sequence in the same reaction vessel. First, the condensation of o-phenylenediamine with a sulfur source like N-aminorhodanine orientjchem.org or carbon disulfide could be accelerated under microwave heating to rapidly form the 2-mercaptobenzimidazole core. Following this, the introduction of a cyanating agent like cyanogen bromide could be performed, again under microwave irradiation, to complete the N-cyanation step. The use of microwaves in the preparation of 2-aminobenzimidazoles from 1,2-phenylenediamines and cyanogen bromide has been reported, demonstrating the feasibility of such C-N and N-CN bond formations under these conditions. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Heating | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | rsc.orgmdpi.com |

| Energy Consumption | High | Low | rsc.org |

| Yields | Variable | Often Higher | mdpi.com |

| Side Reactions | More prevalent | Often Reduced | rsc.org |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. publish.csiro.auresearchgate.net This approach offers significant advantages in terms of atom economy, reduced step count, and the rapid generation of molecular diversity. nih.gov

While no specific MCR has been documented for the direct synthesis of this compound, a hypothetical MCR could be designed. Such a reaction could conceivably involve the one-pot combination of:

An o-phenylenediamine derivative.

A reagent that serves as both the C2 carbon and sulfur source (e.g., carbon disulfide or a precursor).

An electrophilic cyanating agent.

The development of such an MCR would represent a highly convergent and efficient route to the target scaffold. The one-pot synthesis of related ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(aryl)methylthio)acetates from aryl aldehydes, 2-aminobenzimidazole, and ethyl 2-mercaptoacetate demonstrates the utility of MCRs in constructing complex benzimidazole derivatives. organic-chemistry.org

One-Pot Synthetic Procedures

One-pot synthesis, a strategy closely related to MCRs, involves performing multiple reaction steps sequentially in the same flask without isolating intermediates. This approach enhances efficiency by saving time and resources associated with purification steps. rsc.org

A logical one-pot procedure for synthesizing this compound can be proposed based on established reactions. The synthesis would commence with the formation of 2-mercaptobenzimidazole. This is classically achieved by reacting o-phenylenediamine with carbon disulfide in a suitable solvent like ethanol. rdd.edu.iqresearchgate.net After allowing sufficient time for the formation of the benzimidazole ring, a base (e.g., triethylamine) and the cyanating agent (e.g., cyanogen bromide) would be added directly to the reaction mixture. The base would deprotonate the N-H of the newly formed 2-mercaptobenzimidazole, facilitating the subsequent nucleophilic attack on the cyanating agent to yield the final N-cyanated product. This streamlined process avoids the isolation of the potentially sensitive 2-mercaptobenzimidazole intermediate.

Green Chemistry Considerations in Synthesis

The green synthesis of this compound is not extensively documented in dedicated studies. However, the principles of green chemistry can be effectively applied by examining the synthesis of its core precursor, 2-mercaptobenzimidazole, and related cyano-substituted benzimidazoles. Methodologies such as microwave-assisted synthesis and ultrasound irradiation have proven highly effective for the synthesis of the 2-mercaptobenzimidazole scaffold, offering significant advantages over conventional heating methods.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, known for dramatically reducing reaction times, increasing yields, and often enabling solvent-free reactions. nih.govrsc.orgnih.gov In the context of 2-mercaptobenzimidazole derivatives, microwave-assisted synthesis has been successfully employed. For instance, the cyclo-condensation of o-phenylenediamine derivatives with reagents like carbon disulfide or its equivalents can be accelerated under microwave irradiation. nih.gov This method often leads to higher purity products and simplifies work-up procedures. nih.gov One-pot microwave-assisted syntheses, in particular, exemplify green chemistry by minimizing handling and purification steps of intermediates. nih.govrsc.orgnih.gov

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. The phenomenon of acoustic cavitation enhances mass transfer and accelerates reaction rates. Ultrasound has been utilized for the synthesis of various benzimidazole derivatives, demonstrating improved yields and significantly shorter reaction times compared to conventional methods. nih.govnih.gov For example, the synthesis of a substituted 2-mercapto-1-benzylimidazole saw a reaction yield of 90% after only 30 minutes of sonication, whereas the conventional method required 72 hours to achieve a 70% yield. nih.gov This highlights the profound efficiency of ultrasound in these synthetic transformations.

Catalytic and Solvent Considerations:

The use of heterogeneous catalysts and environmentally benign solvents are central to green synthesis. Research on benzimidazole synthesis has shown the efficacy of reusable catalysts like engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS), which can be recycled multiple times without a significant loss in activity. rsc.org Such catalysts promote clean reactions with excellent yields in shorter time frames. rsc.org Furthermore, utilizing water as a solvent, especially in conjunction with microwave heating, represents a significant step towards a more sustainable process. rsc.org

While a direct green synthesis pathway for this compound is not explicitly detailed in the reviewed literature, a plausible green route involves a two-step process:

Green Synthesis of 2-Mercaptobenzimidazole: Employing microwave or ultrasound-assisted methods for the initial cyclization to form the 2-mercaptobenzimidazole core. This step benefits from reduced energy consumption, shorter reaction times, and potentially the use of greener solvents or solvent-free conditions.

Cyanation at the N1-Position: The subsequent introduction of the carbonitrile group at the 1-position could potentially be adapted from methodologies used for similar structures, such as the synthesis of 1-cyano-2-amino-benzimidazole derivatives. researchgate.net Greening this step would involve exploring catalysts and reaction conditions that minimize waste and avoid hazardous reagents.

The following table summarizes findings from green synthetic approaches for the closely related 2-mercaptobenzimidazole and other benzimidazole derivatives, which can inform the development of a sustainable process for this compound.

| Green Method | Reactants | Catalyst/Conditions | Solvent | Reaction Time | Yield | Reference |

| Microwave-Assisted | 4-nitro o-phenylenediamine, phenoxyacetic acids | HCl | - | 2.5-3.5 min | Good to Excellent | nih.gov |

| Microwave-Assisted | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium acetate | p-toluenesulfonic acid / 200 W | Ethanol | 60-80 min | 46-80% | nih.gov |

| Ultrasound-Assisted | 5-hydroxymethyl-2-mercapto-1-benzylimidazole precursors | 500 kHz or 20 kHz ultrasound | - | 30 min | 90% | nih.gov |

| Heterogeneous Catalysis | o-phenylenediamine, various aldehydes | MgO@DFNS / ambient temp. | - | Short | Excellent | rsc.org |

Chemical Reactivity and Transformation Mechanisms

Reactivity at the Mercapto Sulfur Center

The sulfur atom of the mercapto group is a primary site for chemical reactions, readily undergoing S-alkylation, S-acylation, thiol-disulfide exchange, and oxidation.

S-Alkylation and S-Acylation Reactions

The sulfur atom in 2-Mercapto-1-benzimidazolecarbonitrile is nucleophilic and readily reacts with electrophiles.

S-Alkylation involves the reaction of this compound with alkylating agents like alkyl halides. anjs.edu.iqrdd.edu.iq This reaction is often carried out in a two-phase medium and can be catalyzed by phase-transfer catalysts such as quaternary ammonium (B1175870) salts. acs.orgtandfonline.com The process can be optimized by controlling reaction conditions to favor S-alkylation over N-alkylation. acs.orgtandfonline.com A method using trialkylphosphite in the presence of phosphorus oxychloride has also been developed for the S-alkylation of 2-mercaptobenzimidazole (B194830) derivatives. asianpubs.org

S-Acylation introduces an acyl group to the sulfur atom, typically through reaction with an acyl chloride or anhydride, forming a thioester. nih.govchemrxiv.org This transformation is a key step in the synthesis of various derivatives. nih.gov The reactivity of these thioesters is crucial in biochemical contexts, such as in the inactivation of viral proteins. nih.gov

Table 1: Examples of S-Alkylation and S-Acylation Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Alkyl Halide | 2-(Alkylthio)-1H-benzimidazole-1-carbonitrile | S-Alkylation |

Thiol-Disulfide Exchange Mechanisms

The mercapto group can participate in thiol-disulfide exchange reactions, a reversible process involving the nucleophilic attack of a thiolate anion on a disulfide bond. nih.gov This results in the formation of a new disulfide and a new thiol. nih.gov This reactivity is fundamental in various chemical and biological processes, including the formation of dynamic covalent bonds in materials science. nih.gov

Oxidation Pathways

The sulfur center is susceptible to oxidation, yielding different products based on the oxidizing agent used.

Disulfide Formation: Mild oxidizing agents like hydrogen peroxide can lead to the formation of a disulfide, linking two benzimidazole (B57391) units. anjs.edu.iqrdd.edu.iq

Sulfone and Sulfonic Acid Formation: Stronger oxidation of the thioether derivatives can produce sulfones. anjs.edu.iqrdd.edu.iqresearchgate.net Further oxidation can lead to the formation of sulfonic acids.

Reactivity of the Benzimidazole Heterocyclic Ring System

The benzimidazole ring is an aromatic system capable of undergoing both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Patterns

The benzimidazole ring is electron-rich and thus susceptible to electrophilic aromatic substitution (EAS). chemicalbook.com The positions on the benzene (B151609) ring (4, 5, 6, and 7) are prone to attack by electrophiles. chemicalbook.com The specific substitution pattern is influenced by the existing substituents on the ring. nih.gov

Nucleophilic Attack and Ring Transformations

While less common, nucleophilic attack on the benzimidazole ring can occur, especially when activated by electron-withdrawing groups. ijdrt.comnih.gov For instance, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide. ijdrt.com Ring transformation reactions can also be induced, leading to different heterocyclic structures. beilstein-journals.org The synthesis of benzimidazoles can itself proceed through the nucleophilic addition of amines to carboxylic acids under specific conditions. rsc.org

Cycloaddition Reactions Involving the Imidazole (B134444) Moiety

While direct cycloaddition reactions involving the imidazole core of this compound are not extensively documented, the broader class of 2-mercaptobenzimidazoles serves as a crucial precursor for building fused heterocyclic systems, most notably thiazolo[3,2-a]benzimidazoles. nih.govresearchgate.net These reactions, which result in the annulation of a thiazole (B1198619) ring to the benzimidazole moiety, are fundamental in heterocyclic chemistry.

The typical synthetic pathway involves the reaction of a 2-mercaptobenzimidazole with α-haloketones. nih.govnih.gov This reaction initially forms an S-alkylated intermediate, which subsequently undergoes intramolecular cyclization to yield the thiazolo[3,2-a]benzimidazole skeleton. nih.govresearchgate.net Variations of this strategy include using other bifunctional electrophiles like 1,2-dihaloethyl derivatives to construct the fused thiazole ring. nih.gov

Another significant transformation is the 1,3-dipolar cycloaddition. For instance, nitrilimines have been shown to react regioselectively with exocyclic double bonds on thiazolo[3,2-a]benzimidazol-3(2H)-one systems, which are themselves derived from 2-mercaptobenzimidazole. nih.gov This reaction proceeds through a non-isolable spiro intermediate, which then rearranges to form pyrazolylbenzimidazole derivatives. nih.gov

These examples underscore the utility of the 2-mercaptobenzimidazole framework in constructing more complex, fused heterocyclic structures through reactions that can be broadly categorized as cycloadditions or cyclocondensations.

Transformations of the Carbonitrile Group

The carbonitrile (-C≡N) group on the N1 position of the benzimidazole ring is a key functional handle for a variety of chemical transformations.

Hydrolysis Reactions and Derivatives

The carbonitrile group is susceptible to hydrolysis, a reaction that can lead to either an amide or a carboxylic acid derivative depending on the reaction conditions. While specific studies on the hydrolysis of this compound are not detailed in the provided results, the general reactivity of nitriles suggests this pathway is feasible. libretexts.org

In a related context, the synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)acetohydrazide demonstrates the conversion of an ester group, which can be conceptually linked to a nitrile hydrolysis product (a carboxylic acid), into a hydrazide. orientjchem.org This highlights the potential for further derivatization of the carbonitrile group after an initial hydrolysis step.

Reduction to Amines

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. youtube.com This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through the nucleophilic attack of a hydride on the electrophilic carbon of the nitrile, ultimately leading to the formation of a primary amine after workup. libretexts.orgyoutube.com

While specific examples for this compound are not available, this standard procedure would be expected to convert the carbonitrile group into an aminomethyl group (-CH₂NH₂), yielding 1-(aminomethyl)-1H-benzo[d]imidazole-2(3H)-thione. This transformation provides a route to introduce a basic amino group, which can be valuable for further functionalization or for its potential biological activities.

Cyclization Reactions Involving the Nitrile

The nitrile group is a versatile functional group that can participate in cyclization reactions to form new heterocyclic rings. For example, the reaction of 3-(3-Methylthiazolo[3,2-a]benzimidazol-2-yl)-3-oxopropionitrile with phenyl isothiocyanate demonstrates the reactivity of a nitrile in the formation of a thioacetanilide (B1681303) derivative, which is a precursor for further cyclizations. nih.gov

Tautomeric Equilibrium Investigations (e.g., Thione-Thiol Tautomerism)

This compound can exist in a tautomeric equilibrium between the thione form (containing a C=S double bond) and the thiol form (containing an S-H single bond). rdd.edu.iq This phenomenon is a well-studied aspect of 2-mercaptobenzimidazole and its derivatives. sioc-journal.cnrdd.edu.iqresearchgate.netnih.gov

Theoretical studies using density functional theory (DFT) have been employed to investigate this equilibrium. sioc-journal.cnresearchgate.net For the parent 2-mercaptobenzimidazole, calculations indicate that the thione tautomer is the more stable form, both in the gas phase and in aqueous or methanol (B129727) solutions. sioc-journal.cnresearchgate.net The energy barrier for the intramolecular proton transfer from nitrogen to sulfur is relatively high, but this barrier can be lowered in the presence of protic solvents like water or methanol, which can assist in the proton transfer via hydrogen-bonded complexes. sioc-journal.cnresearchgate.net

Spectroscopic studies, particularly using low-temperature matrix isolation infrared spectroscopy, have also been used to probe the tautomerism of 2-mercaptobenzimidazole and its derivatives. uc.pt These studies have confirmed that the thione form is the predominant tautomer in the initial population. uc.pt The stability of the thione form is a significant factor in the chemical reactivity of these compounds, as it influences which atom (sulfur or nitrogen) will act as the primary nucleophile in various reactions.

Table of Reaction Products and Intermediates

| Starting Material | Reagent(s) | Product/Intermediate | Reaction Type |

| 2-Mercaptobenzimidazole | α-Haloketones | Thiazolo[3,2-a]benzimidazole | Cyclocondensation |

| Thiazolo[3,2-a]benzimidazol-3(2H)-one | Nitrilimine | Pyrazolylbenzimidazole derivative | 1,3-Dipolar Cycloaddition |

| Ethoxycarbonylmethyl-2-mercaptobenzimidazole | Hydrazine (B178648) Hydrate (B1144303) | 2-((1H-benzo[d]imidazol-2-yl)thio)acetohydrazide | Hydrazinolysis |

| Nitrile (general) | Lithium Aluminum Hydride | Primary Amine | Reduction |

| 3-(3-Methylthiazolo[3,2-a]benzimidazol-2-yl)-3-oxopropionitrile | Phenyl Isothiocyanate | Thioacetanilide derivative | Addition |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of an organic molecule.

Specific experimental ¹H NMR data for 2-Mercapto-1-benzimidazolecarbonitrile are not available in the reviewed literature. A hypothetical ¹H NMR spectrum in a solvent like DMSO-d₆ would be expected to show signals corresponding to the four aromatic protons on the benzo-fused ring. The chemical shifts and coupling patterns of these protons would provide information about their relative positions. Typically, aromatic protons in benzimidazole (B57391) derivatives appear in the range of δ 7.0-8.0 ppm. The absence of a proton on the N1 nitrogen, due to the presence of the carbonitrile substituent, would be a key distinguishing feature when compared to the spectrum of the parent compound, 2-mercaptobenzimidazole (B194830). The proton of the mercapto (-SH) group would likely appear as a broad singlet; its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound This table is predictive as no experimental data has been located.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic Protons (H4, H5, H6, H7) | ~ 7.0 - 8.0 | Multiplets |

No experimental ¹³C NMR data for this compound could be located in published literature. A theoretical ¹³C NMR spectrum would display signals for all eight carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) is expected to appear in the δ 110-125 ppm region. The thione carbon (C=S) would appear significantly downfield, characteristically in the range of δ 165-180 ppm. The six carbons of the benzimidazole ring system would present distinct signals, with their chemical shifts influenced by the attached heteroatoms and substituents.

Table 2: Predicted ¹³C NMR Data for this compound This table is predictive as no experimental data has been located.

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C=S (C2) | ~ 165 - 180 |

| Aromatic Carbons (C4, C5, C6, C7) | ~ 110 - 140 |

| Bridgehead Carbons (C3a, C7a) | ~ 130 - 150 |

While no 2D NMR studies have been published for this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of the proton and carbon signals. A COSY spectrum would be used to establish the connectivity between adjacent aromatic protons. HSQC and HMBC spectra would be crucial for correlating the protons to their directly attached carbons (HSQC) and to carbons that are two or three bonds away (HMBC). This multi-faceted analysis would be essential for definitively assigning the signals of the aromatic ring and confirming the location of the carbonitrile group on the N1 nitrogen.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful technique for identifying the functional groups present within a molecule.

Specific experimental FT-IR data for this compound is not documented in the searched scientific literature. Based on its structure, the FT-IR spectrum would be expected to show several characteristic absorption bands. A sharp, medium-intensity peak around 2200-2260 cm⁻¹ would be indicative of the nitrile (-C≡N) stretching vibration. The C=S stretching vibration of the thioamide portion of the molecule typically appears in the 1200-1050 cm⁻¹ region. A key feature would be the absence of the broad N-H stretching vibration that is prominent in the parent 2-mercaptobenzimidazole (around 3100 cm⁻¹), confirming the substitution at the N1 position. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound This table is predictive as no experimental data has been located.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Nitrile (C≡N) Stretch | ~ 2200 - 2260 | Medium-Sharp |

| Aromatic C=C Stretch | ~ 1600 - 1450 | Medium-Variable |

There is no published Raman spectroscopy data specifically for this compound. Raman spectroscopy is often complementary to FT-IR analysis. The symmetric nitrile stretch, which can be weak in an IR spectrum, would be expected to produce a strong and sharp signal in the Raman spectrum. The C=S bond and the aromatic ring vibrations would also be Raman active, providing further data for a comprehensive structural confirmation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound, mass spectrometry is crucial for confirming its molecular weight and providing insights into its structural features through fragmentation analysis. The high sensitivity and resolution of modern mass spectrometers allow for the detection and quantification of minute amounts of the compound. researchgate.net

When subjected to mass spectrometry, a molecule is first ionized and then broken down into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is unique to the compound and serves as a molecular fingerprint. While specific experimental mass spectral data for this compound is not detailed in the available research, the expected fragmentation can be predicted based on its functional groups. The molecule contains a benzimidazole core, a mercapto (-SH) group, and a nitrile (-CN) group.

Key fragmentation pathways would likely involve:

Loss of the Nitrile Group: Cleavage of the C-C bond between the benzimidazole ring and the nitrile group would result in a significant fragment ion.

Loss of the Mercapto Group: The sulfur-hydrogen bond or the carbon-sulfur bond could break, leading to fragments corresponding to the loss of H, S, or SH.

Ring Fragmentation: The stable benzimidazole ring system may also fragment under high energy conditions, producing a characteristic pattern of ions.

Advanced techniques such as high-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the parent ion and its fragments with high accuracy. crystallography.net Techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) would be suitable for analyzing the compound within complex mixtures, providing both separation and identification capabilities. researchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Expected Information | Significance |

| Molecular Ion Peak (M+) | Corresponds to the exact molecular weight of the compound. | Confirms the molecular formula. |

| Isotope Pattern | Presence of sulfur (³⁴S isotope) would result in a characteristic M+2 peak. | Confirms the presence of sulfur in the molecule. |

| Major Fragment Ions | Peaks corresponding to the loss of -CN, -SH, and other fragments. | Provides structural information and confirms functional groups. |

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction is an indispensable technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms of a crystalline material, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. lbl.gov To perform this analysis, a high-quality single crystal of this compound would be required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, which in turn reveals the precise location of each atom in the crystal lattice.

This technique would provide invaluable data for this compound, including:

Confirmation of the molecular structure in the solid state.

Precise bond lengths and angles for all atoms in the molecule.

Information on intermolecular interactions, such as hydrogen bonding involving the mercapto group and the nitrogen atoms of the benzimidazole ring.

Details of the crystal packing and the unit cell parameters.

While no specific single-crystal X-ray diffraction data for this compound has been published in the reviewed literature, the general methodology is well-established for similar organic compounds. mdpi.comnih.govbeilstein-journals.org

Table 2: Information Obtainable from Single Crystal XRD of this compound

| Parameter | Description | Importance |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). | Fundamental crystallographic information. |

| Space Group | The specific symmetry elements of the unit cell. | Describes the arrangement of molecules in the crystal. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Defines the basic repeating unit of the crystal. |

| Atomic Coordinates | The x, y, and z coordinates of each atom within the unit cell. | Allows for the complete reconstruction of the 3D molecular structure. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the covalent structure and reveals any structural strain. |

Powder X-ray Diffraction for Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and to assess the purity of a solid sample. lbl.gov Instead of a single crystal, a finely powdered sample is used, which contains a large number of randomly oriented crystallites. The resulting diffraction pattern is a one-dimensional plot of diffracted intensity versus the diffraction angle (2θ).

For this compound, PXRD would be used to:

Confirm the crystalline nature of a synthesized batch.

Identify the specific crystalline form (polymorph) of the compound.

Assess the bulk purity of the sample by detecting the presence of any crystalline impurities.

Compare the experimental powder pattern to a pattern calculated from single-crystal XRD data to confirm the bulk material corresponds to the single crystal structure. researchgate.net

The PXRD pattern is characteristic of a specific crystalline compound and can be used as a fingerprint for its identification.

Table 3: Application of Powder XRD for this compound

| Analysis | Purpose | Outcome |

| Phase Identification | To identify the crystalline material. | A unique diffraction pattern that serves as a fingerprint for the compound. |

| Purity Assessment | To detect crystalline impurities. | The presence of additional peaks not belonging to the main phase. |

| Polymorph Screening | To identify different crystalline forms. | Different polymorphs will exhibit distinct powder patterns. |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can elucidate electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like 2-Mercapto-1-benzimidazolecarbonitrile.

DFT calculations can reveal key aspects of the molecule's electronic nature. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions susceptible to electrophilic and nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also critical, as their energies and spatial distributions are indicative of the molecule's reactivity and its ability to donate or accept electrons in chemical reactions.

For the related compound, 2-mercaptobenzimidazole (B194830), DFT studies have been performed using the B3LYP functional with the 6-311++G(d,p) basis set. researchgate.netresearchgate.net These studies show that the thione tautomer is generally more stable than the thiol form. researchgate.net The HOMO is typically localized on the mercapto group and the benzene (B151609) ring, while the LUMO is distributed over the imidazole (B134444) ring. researchgate.net This suggests that the mercapto group is a likely site for electrophilic attack, while the imidazole moiety is more susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity. researchgate.net A smaller energy gap implies that the molecule is more easily polarizable and, therefore, more reactive. researchgate.net Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide further insights into the intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule. researchgate.net

Table 1: Key Electronic Properties of 2-Mercaptobenzimidazole (Thione form) Calculated using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Energy Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is for the related compound 2-mercaptobenzimidazole and is intended to be illustrative of the types of parameters obtained from DFT calculations.

Ab Initio Methods

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are examples of ab initio approaches.

For molecules of this type, ab initio calculations can be particularly useful for benchmarking the results obtained from DFT methods and for studying systems where electron correlation effects are especially important. However, for a molecule of the size of this compound, high-level ab initio calculations can be computationally expensive. As such, they are often used for specific, targeted investigations rather than routine geometry optimizations or frequency calculations.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules, providing insights into their conformational flexibility and interactions over time.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule. By simulating the atomic motions over time, MD can reveal the different shapes (conformers) that a molecule can adopt and the transitions between them. For a molecule like this compound, with its rotatable bonds, MD simulations can provide a detailed picture of its flexibility.

The simulation would typically involve placing the molecule in a solvent box (e.g., water) and then solving Newton's equations of motion for all the atoms in the system. The resulting trajectory can be analyzed to identify the most stable conformers and to understand how the molecule's shape changes in response to its environment. This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors.

Conformational Stability and Energy Landscape Analysis

The various conformers of this compound will have different energies, and the analysis of the potential energy surface (PES) can provide a map of these energy differences. The most stable conformers correspond to the minima on this energy landscape.

Computational methods can be used to systematically explore the conformational space of the molecule. This can be done by rotating the rotatable bonds and calculating the energy of each resulting conformation using quantum mechanical methods. The results can then be plotted to visualize the energy landscape. This analysis can identify the global minimum energy conformation, which is the most stable shape of the molecule, as well as other low-energy conformers that may be populated at room temperature.

Intermolecular Interaction Analysis

The way in-which molecules of this compound interact with each other and with other molecules is crucial for understanding its bulk properties, such as its crystal structure and solubility. These intermolecular interactions are also key to its biological activity.

The primary intermolecular interactions for this molecule are expected to be:

Hydrogen Bonding: The presence of the mercapto group (or the N-H group in the thione tautomer) allows for the formation of hydrogen bonds, which are strong, directional interactions.

π-π Stacking: The aromatic benzimidazole (B57391) ring system can participate in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably.

Van der Waals Forces: These are weaker, non-specific interactions that are present between all molecules.

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to correlate the structural or physicochemical properties of a series of compounds with their macroscopic properties. These models are built on the principle that the structure of a molecule, described by various molecular descriptors, inherently determines its properties.

For this compound, dedicated QSPR studies are not extensively documented in publicly available literature. However, the development of a QSPR model for this compound and its analogues would typically involve:

Descriptor Calculation : A wide range of molecular descriptors would be calculated for a set of related benzimidazole derivatives. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies).

Model Development : Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be used to create a mathematical equation linking the calculated descriptors to a specific property (e.g., solubility, melting point, or a biological activity).

Model Validation : The predictive power and robustness of the resulting model would be rigorously validated using internal and external validation techniques.

Such a model could predict the properties of new, unsynthesized derivatives, thereby guiding synthetic efforts toward compounds with desired characteristics.

Hydrogen Bonding Network Analysis

The structure of this compound, featuring a mercapto group (-SH) and nitrogen atoms within the imidazole ring, suggests its potential to participate in hydrogen bonding. The thiol group can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors.

A computational hydrogen bonding network analysis would investigate these interactions, typically using methods like Density Functional Theory (DFT) or molecular dynamics (MD) simulations. While specific analyses for this molecule are not widely published, a theoretical study would likely explore:

Intramolecular Hydrogen Bonding : The possibility of a hydrogen bond forming between the thiol hydrogen and the nitrile nitrogen or a ring nitrogen atom.

Intermolecular Hydrogen Bonding : How multiple molecules of this compound interact with each other in the solid state or in solution. This would involve analyzing the formation of dimers or larger aggregates and determining the strength and geometry of the hydrogen bonds that stabilize these structures.

Solvent Interactions : How the molecule interacts with solvent molecules (e.g., water, DMSO) through hydrogen bonding, which is crucial for understanding its solubility and behavior in different media.

These analyses provide fundamental insights into the molecule's crystal packing, physical properties, and potential interactions with biological macromolecules.

Prediction of Spectroscopic Parameters

Computational methods are frequently employed to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra (like IR, UV-Vis, and NMR) and confirm molecular structures.

For this compound, theoretical calculations, often using DFT with appropriate basis sets, can predict various spectroscopic features.

Vibrational Spectroscopy (IR): Theoretical frequency calculations can predict the positions and intensities of vibrational modes. This is particularly useful for assigning specific absorption bands in an experimental IR spectrum to the corresponding molecular motions, such as the characteristic stretching frequencies of the C≡N (nitrile), S-H (thiol), and N-H groups (if tautomerism occurs).

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used to predict NMR chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps in the unambiguous assignment of all proton and carbon signals in the molecule.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the standard approach for predicting electronic transitions. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic structure and the nature of the transitions (e.g., n→π* or π→π*) that give rise to the observed UV-Vis spectrum.

Below is a hypothetical table illustrating the type of data that would be generated from such predictive studies, comparing theoretical values to potential experimental findings.

| Spectroscopic Parameter | Functional Group/Atom | Predicted Value (Computational) | Experimental Value (Reference) |

|---|---|---|---|

| IR Frequency (cm⁻¹) | C≡N Stretch | ~2230 cm⁻¹ | ~2235 cm⁻¹ |

| IR Frequency (cm⁻¹) | S-H Stretch | ~2550 cm⁻¹ | ~2560 cm⁻¹ |

| ¹H NMR Chemical Shift (ppm) | SH | Variable (e.g., 12-14 ppm in DMSO-d₆) | ~13.5 ppm |

| ¹³C NMR Chemical Shift (ppm) | C≡N | ~115 ppm | ~114.8 ppm |

| UV-Vis λmax (nm) | π→π* | ~310 nm | ~312 nm |

Applications in Chemical Synthesis and Materials Science

A Versatile Building Block in Chemical Synthesis

The strategic placement of reactive functional groups on the benzimidazole (B57391) scaffold of 2-Mercapto-1-benzimidazolecarbonitrile renders it a highly useful intermediate for the construction of more complex molecular architectures.

Precursor for Novel Heterocyclic Compounds

While direct studies on this compound are not extensively documented, the reactivity of the closely related 2-mercaptobenzimidazole (B194830) and its analogues provides a strong basis for predicting its synthetic utility. The mercapto group is a key handle for elaboration into a variety of other heterocyclic systems. For instance, related 2-mercapto-heterocycles are known to react with reagents like hydrazine (B178648) hydrate (B1144303) to form hydrazino derivatives, which can then be cyclized to produce fused ring systems such as triazoles. researchgate.netrdd.edu.iq

Similarly, reaction with α-halo-ketones or -esters, such as ethyl chloroacetate, can lead to the formation of S-substituted derivatives. mdpi.com These intermediates can be further cyclized to generate thiazolidinone or other sulfur-containing heterocycles. researchgate.netresearchgate.net The presence of the electron-withdrawing carbonitrile group at the 1-position in this compound is anticipated to influence the nucleophilicity of the imidazole (B134444) nitrogens, potentially directing alkylation and other reactions preferentially at the sulfur atom.

Table 1: Illustrative Reactions for Heterocycle Synthesis from Related Mercapto-Heterocycles

| Starting Material | Reagent(s) | Product Type | Reference |

| 2-Mercaptobenzoxazole | Hydrazine Hydrate | 2-Hydrazinobenzoxazole | rdd.edu.iq |

| 2-Mercaptobenzoxazole | Ethyl Chloroacetate | S-Substituted Ester | mdpi.com |

| 2-Hydrazinopyrimidine | Phenyl Isothiocyanate, Ethyl Chloroacetate | Thiazolidinone derivative | researchgate.net |

| 2-Mercaptobenzoxazole | CS₂, NaOH | 1,2,4-Triazole derivative | researchgate.net |

Synthons in Multi-Step Organic Syntheses

In the context of multi-step organic synthesis, this compound can serve as a valuable synthon, a molecular fragment whose incorporation introduces specific structural features and functionalities into a larger target molecule. The benzimidazole core itself is a privileged scaffold in medicinal chemistry, and derivatives of 2-mercaptobenzimidazole have been explored for a range of biological activities. orientjchem.orgprimescholars.com

Ligand Chemistry and the Formation of Coordination Compounds

The ability of this compound to coordinate with metal ions is a key aspect of its chemistry, opening up applications in areas such as catalysis and materials science.

Development of Ligand Precursors

This compound is intrinsically a potential ligand precursor. The molecule contains multiple potential donor atoms: the sulfur of the mercapto group and the two nitrogen atoms of the imidazole ring. The thione tautomer is expected to be the dominant form, making the exocyclic sulfur a primary coordination site. The nitrogen atom at the 3-position can also participate in coordination, leading to the formation of a stable five-membered chelate ring with a metal ion. The electron-withdrawing nature of the 1-carbonitrile group would be expected to decrease the electron density on the benzimidazole ring system, thereby influencing the ligand field strength and the stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with related 2-mercaptobenzimidazole ligands is well-established. These complexes are typically formed by reacting the ligand with a metal salt in a suitable solvent. nih.govresearchgate.net It is anticipated that this compound would react similarly with a variety of transition metal ions, including but not limited to copper(II), zinc(II), nickel(II), and silver(I), to form stable coordination compounds. nih.gov

The characterization of these potential metal complexes would involve a suite of spectroscopic and analytical techniques.

Table 2: Techniques for Characterization of Metal Complexes

| Technique | Information Obtained |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of coordination sites through shifts in vibrational frequencies (e.g., C=S, C=N). |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the ligand's structure and conformational changes upon complexation. |

| UV-Visible Spectroscopy | Information on the electronic transitions within the complex and the coordination geometry. |

| Mass Spectrometry (e.g., ESI-MS) | Determination of the molecular weight and stoichiometry of the complex. |

| X-ray Crystallography | Precise determination of the three-dimensional structure, including bond lengths and angles. |

For instance, in complexes of related benzimidazole ligands, the coordination to the metal is often confirmed by shifts in the IR stretching frequencies of the C=N and C=S bonds and by changes in the chemical shifts of the protons in the ¹H NMR spectrum. nih.govresearchgate.net

Investigation of Chelation Properties

Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. This compound is expected to act as a bidentate ligand, coordinating through the sulfur atom and one of the imidazole nitrogen atoms. This mode of coordination is common for 2-mercaptobenzimidazole and its derivatives, which form stable chelate complexes with various metals. researchgate.net

Advanced Materials Research

Incorporation into Covalent Organic Frameworks (COFs)

Currently, there is no specific information available in the reviewed scientific literature detailing the incorporation of this compound as a building block or functionalizing agent in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous, crystalline polymers with ordered structures, and their synthesis typically involves the use of monomers with specific geometries and reactive functional groups to form extended, covalently linked networks.

Functionalization of Surfaces and Nanomaterials

The functionalization of surfaces and nanomaterials with mercaptobenzimidazole derivatives is an active area of research. The mercapto group (-SH) provides a strong anchor to various metallic surfaces and nanoparticles, while the benzimidazole core can be further modified to impart specific functionalities.

Research has demonstrated the successful functionalization of gold nanoparticles (AuNPs) using 5-amino-2-mercaptobenzimidazole (B160934), a derivative of the target compound. In one study, these functionalized AuNPs were synthesized through a simple one-pot method and exhibited significant antibacterial activity against carbapenem-resistant Gram-negative bacteria. The 5-amino-2-mercaptobenzimidazole not only acts as a reducing agent for the gold precursor but also stabilizes the resulting nanoparticles.

Similarly, manganese oxide (Mn3O4) nanoparticles have been surface-functionalized with 5-amino-2-mercaptobenzimidazole. This functionalization was found to enhance the antibacterial and antifungal properties of the nanoparticles when compared to the non-functionalized counterparts. The benzimidazole derivative forms a low-energy surface layer on the nanoparticles, which is believed to facilitate the transfer of electrons and the adsorption of other molecules, thereby increasing their antimicrobial efficacy.

These studies highlight the utility of the mercaptobenzimidazole scaffold in modifying the surface properties of nanomaterials to create advanced functional materials with potential applications in biomedicine and environmental science. The presence of the mercapto group is key for the attachment to the nanomaterial, while the benzimidazole ring and its substituents determine the resulting properties of the functionalized material.

Interactive Data Table: Functionalization of Nanomaterials with Mercaptobenzimidazole Derivatives

| Nanomaterial | Functionalizing Agent | Synthesis Method | Key Finding |

| Gold Nanoparticles (AuNPs) | 5-amino-2-mercaptobenzimidazole | One-pot synthesis | Enhanced antibacterial activity against resistant bacteria. |

| Manganese Oxide (Mn3O4) | 5-amino-2-mercaptobenzimidazole | Surface functionalization | Increased antibacterial and antifungal effects. |

Precursors for Polymer Synthesis and Advanced Organic Materials

There is currently no specific information in the reviewed scientific literature on the use of this compound as a direct precursor for the synthesis of polymers or other advanced organic materials. The synthesis of polybenzimidazoles (PBIs), a class of high-performance polymers, typically involves the polycondensation of aromatic dicarboxylic acids with tetraamines. While the benzimidazole structure is central to these polymers, the specific nitrile and mercapto functionalities of this compound would require different polymerization strategies that are not described in the available literature.

Mechanistic Investigations of Chemical Processes

Elucidation of Reaction Pathways and Transition States

The reactivity of 2-Mercapto-1-benzimidazolecarbonitrile is fundamentally influenced by the tautomeric equilibrium between its thione and thiol forms. Computational studies on the parent compound, 2-mercaptobenzimidazole (B194830), have indicated that the thione form is generally more stable. The presence of the electron-withdrawing cyano group at the N1-position in this compound is expected to further influence this equilibrium, though specific studies on this derivative are limited.

A key reaction pathway for 2-mercaptobenzimidazoles is alkylation, which can occur at either the sulfur (S-alkylation) or one of the nitrogen atoms (N-alkylation). For the parent 2-mercaptobenzimidazole, S-alkylation is a common transformation, often proceeding via a nucleophilic substitution mechanism where the sulfur atom attacks an electrophilic carbon. The reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones, for instance, initiates with the more nucleophilic sulfur atom attacking the soft electrophilic site of the diketone. mdpi.comrsc.org This initial S-alkylation is followed by an intramolecular cyclization. mdpi.comrsc.org The reaction conditions can dictate the final product, with visible-light irradiation promoting a regioselective [3+2] cyclo-condensation to yield benzimidazo[2,1-b]thiazole derivatives. mdpi.comrsc.org

For this compound, the N1-position is already substituted with a cyano group, precluding N1-alkylation. This directs alkylating agents primarily towards the sulfur atom. The reaction mechanism for S-alkylation would likely proceed through a transition state where the sulfur atom forms a new bond with the alkylating agent. The electron-withdrawing nature of the N-cyano group would be expected to decrease the nucleophilicity of the sulfur atom compared to the parent compound, potentially affecting the reaction rate.

Computational studies on related N-substituted 2-(cyanomethyl)-benzimidazoles have been performed to understand their stability and electronic properties. Density Functional Theory (DFT) analysis has shown that for acrylonitrile (B1666552) derivatives of these compounds, the Z-isomers are generally more stable than the E-isomers. While these studies focus on a different part of the molecule, they highlight the utility of computational methods in determining the energetic favorability of different conformations and isomers, which is a key aspect of understanding reaction pathways.

Stereochemical Outcomes of Reactions

For instance, in the asymmetric Mannich-type reaction of N-protected 2-(cyanomethyl)benzimidazoles with N-benzoyl imines, high diastereoselectivity and enantioselectivity have been achieved using a chiral phosphoric acid catalyst. This demonstrates that the benzimidazole (B57391) core, even with a cyano-containing substituent, can be a scaffold for stereocontrolled transformations. The cyano group was found to be crucial for achieving high diastereoselectivity in these reactions.

When a new chiral center is created during a reaction involving a prochiral derivative of this compound, the stereochemical course (i.e., the formation of enantiomers or diastereomers) will be determined by the reaction mechanism and the presence of any chiral auxiliaries or catalysts. For reactions proceeding through a planar intermediate, a racemic mixture of enantiomers would be expected in the absence of a chiral influence. Conversely, concerted reactions or those involving chiral catalysts can lead to the preferential formation of one stereoisomer.

Kinetic and Thermodynamic Parameters of Transformations

The kinetic and thermodynamic parameters of chemical transformations provide quantitative information about reaction rates and equilibria. For this compound, specific experimental data on these parameters are scarce in the literature. However, general principles and data from related systems can be used to infer its likely behavior.

The thermodynamics of the thione-thiol tautomerism are a critical factor. For the parent 2-mercaptobenzimidazole, the thione form is thermodynamically more stable. The equilibrium position, and therefore the Gibbs free energy change (ΔG) of the tautomerization, will be influenced by the solvent and the electronic nature of the substituents. The N-cyano group in this compound would be expected to modulate the thermodynamics of this equilibrium.

Kinetic studies on the synthesis of related benzimidazole derivatives have been performed. For example, the reaction of glycerol (B35011) with urea (B33335) to form glycerol carbonate, catalyzed by zinc salts, has been kinetically modeled to determine activation energies. mdpi.com Similar approaches could be applied to quantify the reaction rates of processes involving this compound, such as its S-alkylation or other functional group transformations.

Computational chemistry offers a powerful tool for estimating kinetic and thermodynamic parameters. Ab initio and DFT calculations can be used to determine the energies of reactants, products, and transition states. From these energies, activation energies (Ea) and reaction enthalpies (ΔH) can be calculated. For example, computational studies on the carboxymethylation of chitosan (B1678972) have been used to compare the activation energies of N-alkylation and O-alkylation, providing insight into the kinetic favorability of each pathway. researchgate.net A similar computational investigation of this compound could provide valuable data on its reaction kinetics and thermodynamics.

Below is a table summarizing the types of kinetic and thermodynamic data that would be relevant for understanding the chemical processes of this compound, though specific values for this compound are not currently available in the cited literature.

| Parameter | Description | Relevance to this compound |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines the rate of reactions such as S-alkylation. A higher Ea implies a slower reaction. |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Quantifies the speed of a specific chemical transformation. |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Indicates the spontaneity of a reaction. A negative ΔG signifies a spontaneous process. It is also crucial for determining the position of the thione-thiol equilibrium. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a chemical reaction at constant pressure. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Entropy of Reaction (ΔS) | The measure of the change in disorder or randomness of a system during a reaction. | Contributes to the overall spontaneity of a reaction, particularly those involving a change in the number of molecules. |

While direct experimental data for this compound is limited, the existing research on related benzimidazole derivatives provides a solid foundation for predicting its chemical behavior and for designing future studies to elucidate the specific mechanistic details of its reactions.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes

The synthesis of 2-mercaptobenzimidazole (B194830) derivatives is well-established, typically commencing from the reaction of o-phenylenediamines with carbon disulfide. ijptjournal.com However, the efficient and selective synthesis of 2-Mercapto-1-benzimidazolecarbonitrile presents its own set of challenges and opportunities for innovation.

Future research in this area could be directed towards several promising avenues:

Direct Cyanation of 2-Mercaptobenzimidazole: A primary focus would be the optimization of the direct cyanation of the 2-mercaptobenzimidazole precursor. While cyanogen (B1215507) bromide is a known reagent for such transformations, its use necessitates careful handling. orientjchem.org Research into alternative, safer, and more efficient cyanating agents is warranted. This could include the exploration of transition-metal-catalyzed cyanation reactions, which may offer milder reaction conditions and improved yields.

One-Pot Synthesis: The development of a one-pot synthesis starting from o-phenylenediamine (B120857) would be a significant advancement in terms of process efficiency and sustainability. Such a route might involve the sequential reaction with carbon disulfide and a cyanating agent in a single reaction vessel, minimizing intermediate isolation steps.

Flow Chemistry Approaches: The application of continuous flow chemistry could offer significant advantages for the synthesis of this compound. Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate a wide range of organic reactions. Investigating the use of microwave irradiation for the cyanation of 2-mercaptobenzimidazole could lead to dramatically reduced reaction times and potentially novel reaction pathways.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Optimized Direct Cyanation | High atom economy, straightforward approach. | Screening of novel cyanating agents, catalyst development. |

| One-Pot Synthesis | Increased efficiency, reduced waste. | Optimization of reaction conditions for sequential reactions. |

| Flow Chemistry | Enhanced safety, scalability, and control. | Reactor design and optimization of flow parameters. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for higher yields. | Study of solvent and catalyst systems under microwave conditions. |

Design and Synthesis of Advanced Derivatives with Tunable Properties

The 2-mercaptobenzimidazole core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and material properties. The presence of the nitrile group in this compound offers a unique handle for the design and synthesis of a new generation of advanced derivatives with finely tuned properties.

Future research should concentrate on the following areas:

Functionalization of the Nitrile Group: The carbonitrile moiety can be readily transformed into other functional groups, such as amines, amides, carboxylic acids, and tetrazoles. Each of these transformations opens up a new family of derivatives with distinct chemical and physical properties. For instance, conversion to an amidine or guanidine group could enhance biological activity, a research direction inspired by studies on other cyano-substituted benzimidazoles. researchgate.net

Modification of the Thiol Group: The thiol group is another key site for derivatization. S-alkylation, S-acylation, and oxidation to disulfides or sulfonic acids are all viable transformations that can be used to modulate the electronic and steric properties of the molecule. ijptjournal.com

Substitution on the Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the benzene ring of the benzimidazole (B57391) core can systematically alter the molecule's lipophilicity, electronic character, and steric profile. This approach has been successfully employed for other benzimidazole derivatives to optimize their biological activities.

The potential for derivatization is summarized in Table 2.

| Derivatization Site | Potential Functional Groups | Anticipated Property Modulation |

| Nitrile Group | Amine, Amide, Carboxylic Acid, Tetrazole | Altered solubility, hydrogen bonding capacity, and biological interactions. |

| Thiol Group | Alkylthio, Acylthio, Disulfide, Sulfonic Acid | Modified redox properties, coordination behavior, and steric hindrance. |

| Benzene Ring | Halogen, Alkyl, Alkoxy, Nitro | Tunable lipophilicity, electronic effects, and metabolic stability. |

Integration into Complex Chemical Systems

The unique structural features of this compound make it an attractive building block for the construction of more complex chemical systems with emergent properties.

Future research could explore its integration into:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole (B134444) ring and the sulfur atom of the thiol group are excellent donor sites for coordination with metal ions. The nitrile group can also participate in coordination or act as a template for further reactions. The resulting coordination polymers or MOFs could have interesting catalytic, sensing, or gas storage properties. The interaction of 2-mercaptobenzimidazole with metal surfaces is a known phenomenon that can be extended to this derivative. rsc.org

Supramolecular Assemblies: The planar benzimidazole core is prone to π-π stacking interactions, while the nitrile and thiol groups can participate in hydrogen bonding and other non-covalent interactions. These features can be exploited to construct well-defined supramolecular assemblies such as gels, liquid crystals, or nanotubes.

Polymer Science: this compound can be incorporated into polymer chains either as a monomer or as a pendant group. This could lead to the development of novel polymers with enhanced thermal stability, flame retardancy, or specific recognition capabilities. The synthesis of benzimidazo[2,1-b]thiazoles from 2-mercaptobenzimidazole suggests pathways for creating fused heterocyclic systems that could be polymerized. nih.gov

Advanced Computational Methods for Predictive Design

In silico methods are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. The application of advanced computational methods to this compound and its derivatives will be crucial for accelerating their development.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to investigate the electronic structure, geometry, and reactivity of this compound. researchgate.netresearchgate.net This includes the calculation of molecular orbitals (HOMO, LUMO), electrostatic potential maps, and reaction pathways for its synthesis and derivatization. Such studies have been performed on the related 2-mercapto-1-methylimidazole to understand its properties. sciencepublishinggroup.com

Molecular Docking and Virtual Screening: For applications in drug discovery, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets. Virtual screening of libraries of these derivatives can identify promising candidates for further experimental investigation.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to establish a mathematical relationship between the structural features of a series of derivatives and their observed biological activity or physical properties. These models can then be used to predict the properties of yet-to-be-synthesized compounds, guiding the design of more potent or effective molecules.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its derivatives in different environments, such as in solution or in complex with a biological macromolecule. This can help in understanding their conformational preferences and interaction dynamics.

A summary of the applications of computational methods is provided in Table 3.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis, reactivity prediction. | Molecular geometry, orbital energies, reaction energetics. |

| Molecular Docking | Binding mode prediction, virtual screening. | Binding affinity, protein-ligand interactions. |

| QSAR | Predictive modeling of activity/properties. | Biological activity, physicochemical properties. |

| Molecular Dynamics (MD) | Simulation of dynamic behavior. | Conformational stability, interaction dynamics. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。